T1AM-d4 hydrochloride

Beschreibung

The exact mass of the compound 3-Iodothyronamine-d4 Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality T1AM-d4 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T1AM-d4 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

884320-54-1 |

|---|---|

Molekularformel |

C14H15ClINO2 |

Molekulargewicht |

395.65 g/mol |

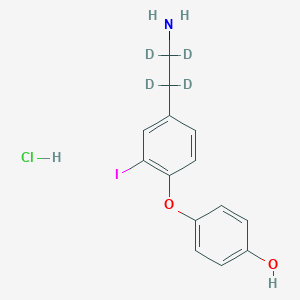

IUPAC-Name |

4-[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-iodophenoxy]phenol;hydrochloride |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2; |

InChI-Schlüssel |

RVKVVMXTPQCCIX-UVSTZUAESA-N |

Isomerische SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I)C([2H])([2H])N.Cl |

Kanonische SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; |

Herkunft des Produkts |

United States |

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Iodothyronamine (T1AM) Using Isotope Dilution

Abstract

This protocol details a validated, high-sensitivity LC-MS/MS method for the quantification of 3-iodothyronamine (T1AM) in biological matrices (serum, plasma, and tissue).[1] T1AM is an endogenous trace amine and thyroid hormone derivative with potent metabolic and neurological effects. Accurate quantification is historically challenging due to its lipophilic nature, "sticky" adsorption properties, and rapid enzymatic degradation. This guide overcomes these hurdles using a specific Mixed-Mode Solid Phase Extraction (SPE) workflow and a selective Multiple Reaction Monitoring (MRM) strategy using T1AM-d4 as an internal standard to correct for matrix effects and recovery losses.

Introduction & Biological Context

3-Iodothyronamine (T1AM) is a decarboxylated and deiodinated metabolite of thyroid hormones that acts as a ligand for the trace amine-associated receptor 1 (TAAR1). Unlike classical thyroid hormones, T1AM induces rapid hypothermia and bradycardia.

Critical Analytical Challenges

-

Adsorption: T1AM is a lipophilic amine that adheres strongly to glass surfaces. Standard borosilicate glass vials must be avoided in favor of polypropylene or silanized glass.

-

Enzymatic Instability: T1AM is rapidly metabolized by serum amine oxidases (SSAO/VAP-1) and MAO-B. Samples must be processed immediately or treated with inhibitors (e.g., semicarbazide) upon collection.

-

Interference: The primary mass loss (neutral loss of NH3, -17 Da) is common to many biological amines. This protocol utilizes a highly specific fragmentation channel (loss of NH3 and Iodine) to ensure selectivity.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| Analyte | 3-Iodothyronamine (T1AM) | Calibration Standards |

| Internal Standard | T1AM-d4 (Deuterated) | Correction for matrix/recovery |

| SPE Cartridges | Bond Elut Certify (130 mg, 3 mL) | Mixed-mode (C8 + SCX) extraction |

| LC Column | Hypurity C18 (2.1 x 100mm, 5µm) | Chromatographic separation |

| Mobile Phase A | Water + 5mM Ammonium Formate + 0.01% TFA | Aqueous phase (pH control) |

| Mobile Phase B | Methanol + 5mM Ammonium Formate + 0.01% TFA | Organic phase |

| Elution Solvent | 2% NH4OH in Methanol | Release T1AM from SPE |

| Sample Vials | Polypropylene or Silanized Glass | Crucial: Prevents analyte loss |

Experimental Protocol

Internal Standard Preparation[1][3][4][5]

-

Stock: Dissolve T1AM-d4 in DMSO to 10 mM.

-

Working Solution: Dilute to 1 µM in 50:50 Methanol:Water.

-

Causality: DMSO is used for the stock because T1AM has limited solubility in pure water and is stable in DMSO at -80°C.

Sample Preparation Workflow (Mixed-Mode SPE)

The use of Mixed-Mode Cation Exchange (MCX) is superior to Liquid-Liquid Extraction (LLE) for T1AM because it utilizes the amine group's positive charge (at acidic pH) to lock the analyte onto the sorbent while washing away neutrals and interferences.

Figure 1: Optimized Mixed-Mode Solid Phase Extraction workflow for T1AM isolation. The acidic load locks the protonated amine; the basic elution releases it.

Step-by-Step SPE Protocol:

-

Pre-treatment: To 200 µL serum, add 10 µL T1AM-d4 IS. Acidify with 400 µL Acetone/HCl (pH 4) to precipitate proteins. Centrifuge (14,000 x g, 5 min). Collect supernatant.

-

Conditioning: Wash cartridge with 2 mL Methanol, then 2 mL Water, then 1.5 mL Phosphate Buffer (pH 6).

-

Loading: Load supernatant slowly. T1AM binds via cation exchange.

-

Washing: Wash with 2 mL Water (removes salts). Wash with 2 mL 100 mM HCl (removes neutrals; T1AM remains charged and bound).

-

Elution: Elute with 2 mL of 2% NH4OH in Methanol .

-

Reconstitution: Evaporate eluate. Reconstitute in 80 µL of mobile phase. Use Polypropylene vials.

LC-MS/MS Method Development

Chromatographic Conditions[1][3][4][5][6][7]

-

Column: Hypurity C18 (Thermo), 5 µm, 200 x 2.1 mm (or equivalent high-retention C18).

-

Mobile Phase Strategy:

-

T1AM is a polar amine. To ensure retention and good peak shape on C18, 0.01% Trifluoroacetic Acid (TFA) is added. TFA acts as an ion-pairing agent, sharpening the peak.

-

Isocratic Elution: 45% Mobile Phase A / 55% Mobile Phase B.

-

Why Isocratic? It provides optimal resolution from closely eluting endogenous interferents that gradient methods often co-elute.

-

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 20 µL.

Mass Spectrometry (MRM Settings)

Operate in Positive ESI mode.[4] The transition selection is critical for specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Specificity Note |

| T1AM | 356.0 [M+H]+ | 212.0 | Quantifier | 18 | Loss of NH3 + Iodine (Highly Specific) |

| T1AM | 356.0 [M+H]+ | 339.0 | Qualifier | 15 | Loss of NH3 (Common to amines) |

| T1AM-d4 | 360.0 [M+H]+ | 216.0 | Quantifier | 18 | Shifted by +4 Da |

| T1AM-d4 | 360.0 [M+H]+ | 343.0 | Qualifier | 15 | Shifted by +4 Da |

Table 1: MRM Transitions. Note that m/z 212 is chosen as the quantifier despite being lower intensity than 339 in some instruments, because m/z 339 is prone to high background noise in biological matrices.

Figure 2: Fragmentation pathway of T1AM. The sequential loss of Ammonia and Iodine creates a unique signature free from common amine interference.

Method Validation & Performance

-

Linearity: 0.8 µM – 40 µM (Standard range). For endogenous detection, the method can be pushed to 0.5 nM (approx 180 pg/mL) with modern triple quads.

-

Lower Limit of Quantification (LLOQ): 500 fmol on-column.

-

Recovery: ~63% (Corrected by T1AM-d4 IS).

Troubleshooting & Expert Insights

"My signal is disappearing over time."

-

Root Cause 1: Adsorption. Did you use glass vials? T1AM sticks to glass. Switch to polypropylene or silanized glass immediately.

-

Root Cause 2: Stability. Did you leave the sample at Room Temp? T1AM in serum degrades within minutes.[2][5] Keep samples on ice and process within 1 hour, or add semicarbazide.

"I see a peak in my blank."

-

Root Cause: Carryover. T1AM is sticky. Add a needle wash step with high organic content (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid) between injections.

"My Internal Standard ratio is fluctuating."

-

Root Cause: Equilibration. Ensure the T1AM-d4 is added before any extraction step. Allow it to equilibrate with the sample matrix for 10 minutes (on ice) to ensure it binds to proteins similarly to the endogenous analyte before precipitation.

References

-

Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum. Source: National Institutes of Health (PMC) / Talanta. URL:[Link]

-

Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PMC) / Endocrinology. URL:[Link]

-

Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. Source: Journal of Pharmaceutical and Biomedical Analysis.[6] URL:[Link]

-

Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls. Source: PubMed / Thyroid. URL:[Link]

Sources

- 1. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

Application Note: Preparation and Handling of T1AM-d4 Hydrochloride Internal Standard Stock Solutions for Quantitative Bioanalysis

Introduction: The Critical Role of a Reliable Internal Standard

3-Iodothyronamine (T1AM) is a biologically active, endogenous metabolite of thyroid hormone that has garnered significant interest in endocrinology and pharmacology research.[1] Accurate quantification of T1AM in biological matrices is essential for understanding its physiological roles and potential as a therapeutic agent. Quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), relies on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and analysis.[2]

T1AM-d4 hydrochloride is the ideal SIL-IS for this purpose. As a deuterated analog, it shares near-identical physicochemical properties with the endogenous T1AM, ensuring similar behavior during extraction and chromatographic separation.[3][4] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.

The integrity of any quantitative bioanalytical method begins with the accuracy of its standard solutions. Errors in the preparation of the internal standard stock solution will propagate throughout the entire analytical run, compromising the validity of the final data. This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of T1AM-d4 hydrochloride stock solutions, designed to ensure the highest level of accuracy, stability, and reproducibility for researchers, scientists, and drug development professionals.

Compound Characteristics and Essential Handling Precautions

Before any laboratory work commences, a thorough understanding of the internal standard's properties is paramount. This knowledge informs every aspect of handling, from solvent selection to storage conditions.

Table 1: Physicochemical Properties of T1AM-d4 Hydrochloride

| Property | Description | Rationale & Impact on Protocol |

| Appearance | Crystalline solid.[1] | Visual inspection upon receipt is crucial. The solid should be free-flowing and uniform. |

| Purity | High Chemical Purity (>99%) and Isotopic Enrichment (≥98%) are required.[3] | Purity values from the Certificate of Analysis (CoA) must be used to correct the weighed mass for accurate concentration calculation. |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol.[1] Very poorly soluble in aqueous buffers like PBS.[1] | The choice of solvent is critical. High-purity methanol or ethanol is recommended for LC-MS applications due to their volatility and compatibility. |

| Hygroscopicity | Amine hydrochloride salts can be hygroscopic, readily absorbing moisture from the atmosphere.[5] | This is a critical handling parameter. The compound must be brought to ambient temperature in a desiccator before opening to prevent condensation. Weighing should be performed swiftly.[6][7] |

| Stability | The solid material is stable for years when stored at -20°C.[1] Stock solutions require colder temperatures for long-term stability.[8] | Strict adherence to recommended storage conditions is necessary to prevent degradation and ensure the solution's concentration remains valid. |

Causality Behind Key Handling Choices:

-

Solvent Selection: While T1AM-d4 HCl is soluble in several organic solvents, methanol (or ethanol) of LC-MS grade is the preferred choice. These solvents are sufficiently polar to dissolve the hydrochloride salt, are volatile enough for efficient evaporation in the MS source, and are less likely to cause analytical interferences compared to high-boiling point solvents like DMSO.

-

Hygroscopicity Management: Moisture absorption can artificially inflate the weighed mass, leading to a stock solution with a lower-than-calculated concentration. The acclimatization step in a desiccator is not merely a suggestion but a mandatory procedure to mitigate this significant source of error.[7]

-

Safety First: Always consult the Safety Data Sheet (SDS) for T1AM-d4 hydrochloride before handling. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required. Weighing of potent compounds should be performed in a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to minimize inhalation risk.[9]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a highly accurate primary stock solution. The principle of weighing a mass close to the target and then calculating the exact concentration is employed, as this is more accurate and practical than attempting to weigh an exact amount.[10]

Required Materials and Equipment

-

T1AM-d4 Hydrochloride (with Certificate of Analysis)

-

LC-MS Grade Methanol (MeOH)

-

Calibrated Analytical Balance (readable to at least 0.01 mg)

-

10.00 mL Class A Borosilicate Volumetric Flask[10]

-

Glass weighing funnel or anti-static weigh boat

-

Spatula and forceps[11]

-

Laboratory desiccator

-

Ultrasonic bath

-

Calibrated pipettes for aliquoting

-

2 mL amber glass autosampler vials with PTFE-lined screw caps[12]

-

Cryogenic storage box

Step-by-Step Methodology

-

Acclimatization (Critical Step):

-

Transfer the sealed container of T1AM-d4 hydrochloride from the freezer to a desiccator.

-

Allow the container to equilibrate to ambient laboratory temperature for at least 2 hours.

-

Causality: This prevents atmospheric moisture from condensing on the cold solid when the vial is opened, which would lead to weighing inaccuracies.[7]

-

-

Weighing Procedure:

-

Place the weighing vessel (funnel or boat) on the calibrated analytical balance and tare.

-

Working swiftly to minimize air exposure, accurately weigh approximately 10.0 mg of T1AM-d4 hydrochloride into the vessel. Record the exact mass to the fullest resolution of the balance (e.g., 10.12 mg).

-

Causality: Using a balance with appropriate precision is fundamental to the accuracy of the final concentration.[13] Swift action minimizes moisture uptake by the potentially hygroscopic powder.[6]

-

-

Dissolution and Volumetric Dilution:

-

Carefully transfer the weighed powder into the 10.00 mL Class A volumetric flask. If a weigh boat was used, rinse it multiple times with small volumes of methanol, transferring the rinsate into the flask to ensure quantitative transfer.

-

Add approximately 7 mL of LC-MS grade methanol to the flask.

-

Gently swirl the flask to dissolve the majority of the solid. For complete dissolution, cap the flask and place it in an ultrasonic bath for 5-10 minutes.

-

After dissolution, allow the solution to return to ambient temperature.

-

Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[13]

-

Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.

-

-

Concentration Calculation:

-

Use the exact weighed mass and the purity value from the CoA to calculate the precise concentration.

-

Formula: Concentration (mg/mL) = (Mass Weighed (mg) × Purity) / Volume of Flask (mL)

-

Example:(10.12 mg × 0.995) / 10.00 mL = 1.007 mg/mL

-

-

Aliquoting, Labeling, and Storage:

-

Immediately aliquot the primary stock solution into appropriately labeled 2 mL amber glass vials (e.g., 500 µL per vial).

-

Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can lead to solvent evaporation and compound degradation over time.[14] Amber vials protect against potential light-induced degradation.

-

Each aliquot vial must be clearly labeled with:

-

Compound Name: T1AM-d4 HCl Stock

-

Precise Concentration (e.g., 1.007 mg/mL)

-

Solvent: Methanol

-

Preparation Date

-

Operator Initials

-

Expiry Date

-

-

Store the aliquots in a cryogenic box at -80°C for long-term stability.

-

Preparation of Working Solutions & Stability Verification

Working solutions are prepared by serial dilution from the primary stock. This process must be conducted with the same level of care, using calibrated pipettes and high-purity solvent.

Workflow for Serial Dilutions

The following diagram illustrates a typical workflow for preparing intermediate and final working internal standard solutions.

Caption: Workflow for T1AM-d4 HCl solution preparation.

Protocol: Stock Solution Stability Verification

The stability of stock solutions is not indefinite and must be empirically verified.[15][16] Regulatory guidelines mandate stability assessments under intended storage conditions.[14]

-

Principle: The analytical response of an aged stock solution is compared against that of a freshly prepared stock solution. The mean response of the aged solution should be within ±10-15% of the fresh solution.[14]

-

Procedure Outline:

-

On Day 0, prepare the primary stock solution as described in Section 3.0. Analyze a dilution of this stock (e.g., 1 µg/mL) via LC-MS and record the peak area (this is the T=0 reference).

-

Store the aliquots under the intended conditions (e.g., -20°C and -80°C).

-

At subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot, allow it to warm to room temperature, and analyze it under the same LC-MS conditions.

-

Calculate the percentage difference between the mean peak area at the test interval and the T=0 reference.

-

The solution is considered stable as long as the deviation is within the pre-defined acceptance criteria.

-

Table 2: Recommended Storage Conditions & Stability Periods

| Material | Storage Temperature | Container | Expected Stability |

| Solid T1AM-d4 HCl | -20°C | Original sealed vial in a desiccator | ≥ 4 years[1] |

| Primary Stock Solution | -20°C | Tightly-capped amber glass vial | ~1 month (Verification required)[8] |

| Primary Stock Solution | -80°C | Tightly-capped amber glass vial | ≥ 6 months (Verification required)[8] |

| Working Solutions | 2-8°C | Tightly-capped amber glass vial | Short-term (e.g., duration of a single analytical run). Should be prepared fresh from a stable stock. |

Note: For deuterated internal standards, if the unlabeled analyte is proven to be stable under the same storage conditions, separate stability determination for the IS may not be required, provided no isotopic exchange occurs.[15] However, performing the stability study is a component of best practice and ensures data integrity.

Conclusion

The preparation of an internal standard stock solution is the foundational step upon which the accuracy of an entire quantitative bioanalytical study rests. For T1AM-d4 hydrochloride, meticulous attention to its physicochemical properties—particularly its potential hygroscopicity—is essential. By following this detailed protocol, which emphasizes proper environmental controls, the use of calibrated equipment, and the verification of solution stability, researchers can produce T1AM-d4 hydrochloride stock solutions that are accurate, reproducible, and stable. This commitment to quality at the very first stage of the analytical process is indispensable for generating reliable and defensible scientific data.

References

-

European Bioanalysis Forum. Stock and working solutions stability. [Link]

-

Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

-

Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC International. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]

-

ALWSCI. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]

-

ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-152. [Link]

-

South African Health Products Regulatory Authority. Stability Guidelines for Stock Remedies. [Link]

-

Lee, H., et al. (2015). Analytical Methods. Royal Society of Chemistry. [Link]

-

Lab Manager. (2018). Analytical Balances and Proper Weighing Practices. [Link]

-

LibreTexts Chemistry. Structure and Properties of Amines. [Link]

-

U.S. Environmental Protection Agency. Standard Operating Procedures. [Link]

-

ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Sartorius. Recommendations for Handling, Storage and Cleaning of Weights and Mass Standards. [Link]

-

ResearchGate. Why to perform stock solution stability?. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

Bitesize Bio. (2015). How to Make Accurate Stock Solutions. [Link]

-

University of California, Berkeley EHS. Weighing Hazardous Powders in the Laboratory. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scispace.com [scispace.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 7. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]

- 12. epaosc.org [epaosc.org]

- 13. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-b-f.eu [e-b-f.eu]

- 16. researchgate.net [researchgate.net]

Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Quantification of 3-Iodothyronamine (T1AM) in Serum

Introduction: The Challenge of T1AM Quantification

3-Iodothyronamine (T1AM) is an endogenous, biologically active derivative of thyroid hormone. As a potent agonist for the trace amine-associated receptor 1 (TAAR1), T1AM plays significant roles in metabolism, cardiac function, and neuromodulation. Its accurate quantification in biological matrices like serum is critical for understanding its physiological functions and its potential as a biomarker in various disease states.

However, analyzing T1AM in serum presents significant analytical challenges. These include:

-

Low Endogenous Concentrations: T1AM is present at very low levels, demanding highly sensitive analytical methods.

-

Complex Matrix: Serum is a complex mixture of proteins, lipids, salts, and other metabolites that can interfere with analysis, causing ion suppression in mass spectrometry and clogging analytical columns.[1]

-

Protein Binding: Like other thyroid hormones, T1AM can be bound to serum proteins, necessitating an efficient extraction procedure to release the analyte for accurate measurement.[2]

Solid-Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex matrices, thereby improving the accuracy and reliability of subsequent analysis by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] This application note provides a detailed guide to validated SPE methods for T1AM extraction from serum, explaining the chemical principles behind each step to empower researchers to develop and optimize robust analytical workflows.

Principles of SPE Sorbent Selection for T1AM

The success of an SPE method hinges on selecting a sorbent that provides optimal retention of the target analyte while allowing interfering components to be washed away. The physicochemical properties of T1AM—specifically its hydrophobic diphenyl-ether backbone and its primary amine group (pKa ≈ 9.4)—are the key determinants for sorbent selection.

-

Reversed-Phase (RP) Interaction: The non-polar, aromatic structure of T1AM allows for strong hydrophobic interactions (van der Waals forces) with non-polar sorbents like C8 or C18.[4] This is a fundamental retention mechanism for T1AM.

-

Ion-Exchange Interaction: The primary amine group on T1AM is protonated at neutral or acidic pH, acquiring a positive charge (R-NH3+). This allows for strong electrostatic interaction with a negatively charged cation-exchange sorbent.

Given these properties, two primary SPE strategies are highly effective for T1AM extraction:

-

Mixed-Mode Cation Exchange (MCX): This is the most specific and robust approach. MCX sorbents combine both reversed-phase (e.g., a polymer backbone) and strong cation-exchange (e.g., sulfonic acid groups) functionalities.[5] This dual retention mechanism provides superior selectivity, as only compounds that are both hydrophobic and basic will be strongly retained, leading to exceptionally clean extracts.[6][7]

-

Reversed-Phase (RP): Sorbents like C18 are widely used and can effectively retain T1AM based on its hydrophobicity.[4] While less selective than MCX, a well-developed RP method can still provide good recovery, though it may require more rigorous optimization of the wash steps to remove interferences.

Critical First Step: Serum Pre-Treatment

Proper sample pre-treatment is essential to ensure efficient and reproducible SPE.[1][8] For serum samples, the primary goals are to disrupt protein binding and reduce matrix viscosity.

Common Pre-Treatment Protocol:

-

Protein Precipitation: This step denatures and precipitates the abundant proteins in serum. A common method involves adding 2-3 volumes of ice-cold acetonitrile or methanol to the serum sample.[2][3][9]

-

Centrifugation: After vortexing and incubation, the sample is centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[2][9]

-

Supernatant Collection: The clear supernatant containing T1AM is carefully collected for SPE.

-

pH Adjustment: For MCX SPE, the supernatant should be acidified by adding an acid like HCl or formic acid.[8][9] Adjusting the pH to be at least 2 units below the pKa of T1AM's amine group (i.e., pH < 7.4) ensures the analyte is positively charged for efficient capture by the cation-exchange mechanism.

Below is a visual workflow of the entire sample preparation process.

Caption: General workflow for T1AM extraction from serum.

Detailed Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is designed for maximum selectivity and is based on validated methods for T1AM and related compounds.[6][9] It utilizes a dual retention mechanism to produce a very clean extract.

Caption: Dual retention mechanism of T1AM on an MCX sorbent.

Methodology:

-

SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Bond-Elut Certify, Oasis MCX)

-

Sample: Pre-treated serum supernatant (as described in Section 3)

Step-by-Step Protocol:

-

Conditioning:

-

Action: Pass 1-2 mL of methanol through the cartridge.

-

Causality: This step wets the polymeric sorbent and activates the C18 chains, ensuring reproducible interaction with the analyte. Do not let the sorbent dry out after this step.[10]

-

-

Equilibration:

-

Action: Pass 1-2 mL of acidified water (e.g., 0.1 M HCl or water with 1% formic acid) through the cartridge.[8][9]

-

Causality: This step equilibrates the sorbent to the pH of the loading solution, ensuring the cation-exchange sites are ready for ionic interaction and the analyte is not prematurely eluted.

-

-

Sample Loading:

-

Action: Load the pre-treated serum supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Causality: A slow flow rate maximizes the contact time between T1AM and the sorbent, ensuring efficient retention through both hydrophobic and ionic interactions.

-

-

Wash Step 1 (Polar Wash):

-

Action: Pass 1-2 mL of acidified water (e.g., 0.1 M HCl) through the cartridge.[9]

-

Causality: This removes highly polar, water-soluble interferences (like salts) that are not retained by the sorbent.

-

-

Wash Step 2 (Non-Polar Wash):

-

Action: Pass 1-2 mL of methanol through the cartridge.

-

Causality: This step removes weakly retained, hydrophobic, or neutral interferences (like lipids) that are bound only by reversed-phase interactions. The strong ionic bond holds T1AM on the sorbent during this organic wash.

-

-

Elution:

-

Action: Elute T1AM with 1-2 mL of a basic organic solution (e.g., 2-5% ammonium hydroxide in methanol).[9]

-

Causality: The high concentration of ammonia (a base) neutralizes the protonated amine of T1AM (R-NH3+ → R-NH2), breaking the strong ionic bond with the sorbent. The strong organic solvent (methanol) simultaneously disrupts the hydrophobic interaction, allowing for complete elution of the analyte.

-

-

Post-Elution Processing:

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Causality: This removes the elution solvent and concentrates the analyte.

-

Action: Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase suitable for your LC-MS/MS analysis.[10]

-

Detailed Protocol 2: Reversed-Phase (C18) SPE

This protocol relies solely on hydrophobic interactions and is a viable alternative if mixed-mode cartridges are unavailable. It may require more careful optimization of the wash steps.

Methodology:

-

SPE Cartridge: Reversed-Phase C18 (e.g., HyperSep C18, Sep-Pak C18)

-

Sample: Pre-treated serum supernatant (as described in Section 3, though strong acidification is less critical here, a neutral or slightly acidic pH is still recommended to enhance hydrophobicity).[4]

Step-by-Step Protocol:

-

Conditioning:

-

Action: Pass 1-2 mL of methanol through the cartridge.

-

Causality: Wets and activates the C18 chains.

-

-

Equilibration:

-

Action: Pass 1-2 mL of water through the cartridge.

-

Causality: Prepares the sorbent for the aqueous sample matrix.

-

-

Sample Loading:

-

Action: Load the pre-treated serum supernatant at a slow flow rate (~1 mL/min).

-

Causality: Allows for maximal hydrophobic interaction between T1AM and the C18 sorbent.

-

-

Wash Step:

-

Action: Pass 1-2 mL of a weak organic wash solution (e.g., 5-10% methanol in water).

-

Causality: This is a critical optimization step. The goal is to remove polar interferences and compounds that are less hydrophobic than T1AM, without eluting the target analyte. The percentage of organic solvent must be carefully chosen—too low and the wash is ineffective, too high and T1AM will be lost.

-

-

Elution:

-

Action: Elute T1AM with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

-

Causality: A strong non-polar solvent disrupts the hydrophobic interactions between T1AM and the C18 chains, releasing the analyte from the sorbent.

-

-

Post-Elution Processing:

-

Action: Evaporate the eluate to dryness and reconstitute in mobile phase, as described in Protocol 1.

-

Performance and Validation Data

The choice of SPE method directly impacts key analytical parameters such as recovery and reproducibility. The following table summarizes performance data from published methods for T1AM and related thyroid hormones.

| Analyte(s) | SPE Sorbent | Matrix | Avg. Recovery (%) | Reproducibility (RSD %) | Reference |

| T1AM | Mixed-Mode (RP/Cation-Exchange) | Serum | 63% | Not specified | [6] |

| T3, rT3, T4 | Mixed-Mode | Serum/Plasma | 87 - 100% | ≤3.5% | [9] |

| T3, rT3, T4 | Mixed-Mode (Anion-Exchange) | Serum | High, reproducible | Not specified | [11] |

| T1AM and Metabolites | Anion-Exchange | Human Serum | 73 - 115% | 1.2 - 16.4% | [12] |

Note: Recovery and reproducibility are method-dependent and should be validated in your own laboratory.

Conclusion and Best Practices

For the selective and robust extraction of T1AM from serum, a Mixed-Mode Cation Exchange (MCX) SPE protocol is highly recommended . The dual retention mechanism provides superior cleanup compared to traditional reversed-phase methods, which is crucial for achieving the low limits of detection required for endogenous T1AM analysis by LC-MS/MS.

Key Best Practices for Success:

-

Internal Standards: Always use a stable isotope-labeled internal standard (e.g., T1AM-d4) added to the serum before pre-treatment to correct for analyte loss during the entire procedure.[6]

-

Avoid Drying: For silica-based sorbents, do not allow the cartridge to go dry between the conditioning, equilibration, and sample loading steps.[10]

-

Optimize Flow Rates: Maintain slow and consistent flow rates during loading and elution for maximum reproducibility.

-

Method Validation: Always validate your SPE method by assessing recovery, precision, accuracy, and matrix effects according to established guidelines.[13]

By applying the principles and protocols outlined in this guide, researchers can develop a reliable sample preparation workflow to accurately measure T1AM, paving the way for new insights into the biology of this important signaling molecule.

References

-

Hoefig, C. S., et al. (2011). Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum. National Center for Biotechnology Information. [Link]

-

Stamper, J. A., et al. (2018). Comparison of Two Solid-Phase Extraction (SPE) Methods for the Identification and Quantification of Porcine Retinal Protein Markers by LC-MS/MS. PubMed. [Link]

-

Vrāna, A., et al. (2021). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

Piehl, S., et al. (2015). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]

-

UCT, Inc. (2016). Thyroid Hormones in Serum and Plasma Using SPE Extraction and UHPLC–MS-MS Analysis. Chromatography Online. [Link]

-

Vrāna, A., et al. (2021). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. [Link]

-

Musso, N., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]

-

Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]

-

Lehmphul, I., et al. (2022). Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. National Center for Biotechnology Information. [Link]

-

Waters Corporation. Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. [Link]

-

Biotage. Extraction of Thyroid Hormones: T3, rT3 and T4 from Serum Using EVOLUTE® EXPRESS AX Plate. Biotage. [Link]

-

Koot, A., et al. (2020). Multi-analyte thyroid function testing by LC-MS/MS. American Association for Clinical Chemistry. [Link]

Sources

- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. weber.hu [weber.hu]

- 3. myadlm.org [myadlm.org]

- 4. 逆相SPE法 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selectscience.net [selectscience.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]

- 11. biotage.com [biotage.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

optimizing MRM transitions for T1AM-d4 hydrochloride

Application Note: LC-MS/MS Method Development

Optimizing Multiple Reaction Monitoring (MRM) Transitions for the Sensitive Quantification of T1AM-d4 Hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) parameters for p-Tyramine-d4 hydrochloride (T1AM-d4 HCl), a critical internal standard for the quantification of the endogenous trace amine, T1AM. The guide is intended for researchers, scientists, and drug development professionals utilizing triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalytical studies. We will delve into the causality behind each experimental step, from initial precursor ion identification to final collision energy optimization, ensuring the development of a robust, sensitive, and specific quantification method.

Introduction: The Rationale for Optimization

3-iodothyronamine (T1AM) is an endogenous derivative of thyroid hormone with a unique pharmacological profile, implicated in regulating metabolic homeostasis and cardiac function[1][2]. Accurate quantification of T1AM in complex biological matrices is essential for understanding its physiological role. The gold-standard for such quantification is LC-MS/MS, which offers unparalleled sensitivity and selectivity[3][4].

The use of a stable isotope-labeled (SIL) internal standard, such as T1AM-d4 hydrochloride, is fundamental to a robust bioanalytical method. The SIL standard co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response[5][6].

The sensitivity of an LC-MS/MS assay operating in MRM mode is critically dependent on the instrument parameters governing the selection and fragmentation of the analyte ions[7]. While default or calculated parameters can provide a starting point, empirical optimization is essential to maximize signal intensity for each specific precursor-to-product ion transition. This process involves systematically determining the most abundant precursor and product ions and the optimal collision energy (CE) required to induce fragmentation, thereby maximizing the analytical signal and ensuring the highest quality quantitative data[8][9].

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a highly selective tandem mass spectrometry technique that provides a significant enhancement in signal-to-noise ratio by filtering out chemical background. The process occurs in three stages within a triple quadrupole mass spectrometer:

-

Q1 - Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, selectively allowing only the protonated molecular ion of T1AM-d4 (the "precursor ion") to pass through.

-

q2 - Collision-Induced Dissociation (CID): The precursor ion is accelerated into the second quadrupole (q2), which is filled with an inert collision gas (e.g., argon or nitrogen). The kinetic energy from the resulting collisions fragments the precursor ion into smaller, characteristic "product ions."

-

Q3 - Product Ion Selection: The third quadrupole (Q3) filters these fragments, allowing only a specific, pre-defined product ion to reach the detector.

This two-stage mass filtering (Precursor → Product) creates a highly specific "transition" that is unique to the target analyte, dramatically reducing matrix interference and enhancing sensitivity[3][10].

Materials and Instrumentation

-

Analyte: T1AM-d4 hydrochloride (p-Tyramine-d4 hydrochloride)

-

Instrumentation: A triple quadrupole mass spectrometer equipped with a Turbo Ion Spray or Electrospray Ionization (ESI) source (e.g., SCIEX QTRAP® systems, Agilent 6400 Series, Waters Xevo™ TQ).

-

Infusion System: Syringe pump for direct infusion.

-

Solvents: LC-MS grade methanol, acetonitrile, and water; formic acid.

-

Software: Instrument control and data acquisition software (e.g., SCIEX Analyst®, Agilent MassHunter, Waters MassLynx™) capable of automated or manual parameter optimization[4][11][12].

The Optimization Workflow: A Phased Approach

The optimization process is best approached systematically. The following workflow breaks the process into four distinct phases, from initial ion identification to the final optimized method.

Protocol 4.1: Standard Solution Preparation

Causality: A clean, moderately concentrated standard solution is required to generate a strong, stable signal during direct infusion, free from matrix effects or chromatographic complications.

-

Stock Solution: Prepare a 1 mg/mL stock solution of T1AM-d4 hydrochloride in LC-MS grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 100-500 ng/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes protonation in positive ESI mode, enhancing the formation of the [M+H]⁺ ion.

Protocol 4.2: Precursor Ion Identification (Q1 Scan)

Causality: The first step is to confirm the exact mass-to-charge ratio (m/z) of the protonated parent molecule, which will be isolated in Q1.

-

Setup Infusion: Infuse the working solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Settings: Set the instrument to ESI positive mode.

-

Perform Q1 Scan: Acquire data in a Q1 scan mode over a mass range that includes the theoretical m/z of the T1AM-d4 [M+H]⁺ ion.

-

Theoretical Mass: The monoisotopic mass of T1AM-d4 (C₈H₇D₄NO) is ~141.11 Da.

-

Expected Precursor: The protonated ion [M+H]⁺ should be observed at m/z 142.1 .

-

Scan Range: A scan range of m/z 100-200 is appropriate.

-

-

Confirmation: Identify the most intense peak in the spectrum, which should correspond to m/z 142.1. This value will be used as the precursor ion for all subsequent steps.

Protocol 4.3: Product Ion Identification (MS/MS Scan)

Causality: To find suitable product ions for monitoring in Q3, we must fragment the precursor ion and identify its most stable and abundant fragments.

-

MS Settings: Switch the scan mode to "Product Ion Scan" or "MS/MS".

-

Define Precursor: Set the Q1 mass to the value determined in Protocol 4.2 (m/z 142.1).

-

Collision Energy: Apply a range of collision energies to ensure a comprehensive fragmentation pattern is observed. A good starting point is to acquire spectra at low, medium, and high CE values (e.g., 15, 30, and 45 eV) or to use a CE spread/ramp function if available[8][13].

-

Acquire Spectra: Scan Q3 over a mass range from m/z 40 up to the precursor mass (142.1).

-

Identify Fragments: Examine the resulting MS/MS spectra to identify the most intense and structurally significant product ions. For T1AM-d4, the fragmentation is expected to occur at the ethylamine sidechain.

Expected Product Ions:

-

m/z 107.1: This highly stable fragment corresponds to the hydroxytropylium ion, resulting from the cleavage of the Cα-Cβ bond of the ethylamine side chain. This is often the most abundant fragment for tyramine and related structures[14].

-

m/z 123.1: This fragment corresponds to the loss of a deuterated ammonia neutral molecule (ND₃).

Select at least two of the most intense, stable product ions to carry forward for collision energy optimization.

Protocol 4.4: Collision Energy (CE) Optimization

Causality: Each transition (precursor → product pair) has a unique optimal collision energy that yields the maximum product ion intensity. Ramping the CE allows us to pinpoint this exact voltage[8][15].

-

MS Settings: Set the scan mode to MRM.

-

Create Transitions: Create MRM transitions for each product ion identified in the previous step. For example:

-

Transition 1: 142.1 → 107.1

-

Transition 2: 142.1 → 123.1

-

-

Perform CE Ramp: While infusing the standard, acquire data for each transition across a range of CE values. Most instrument software can automate this process[16][17].

-

Range: A typical range is from 5 to 60 eV in 1 or 2 eV steps.

-

Dwell Time: Use a short dwell time (e.g., 10-20 ms) for each step.

-

-

Analyze Results: Plot the product ion intensity as a function of collision energy for each transition. The optimal CE is the value that produces the highest intensity signal, typically at the peak of a bell-shaped curve[17].

Protocol 4.5: Assemble the Final MRM Method

Causality: The final step is to consolidate the optimized parameters into a quantitative method, selecting distinct transitions for quantification and confirmation to ensure analytical rigor.

-

Select Quantifier and Qualifier:

-

Quantifier Ion: The transition that produced the highest signal intensity during CE optimization should be selected for quantification. This is typically the most intense and stable fragment (e.g., 142.1 → 107.1).

-

Qualifier Ion: The second most intense transition is used as a qualifier (e.g., 142.1 → 123.1). This ion confirms the identity of the analyte. The ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples[13].

-

-

Build Method: Create a new acquisition method in your instrument software. Input the precursor m/z, product m/z, and the empirically determined optimal collision energy for each transition.

-

Set Dwell Time: For LC-MS/MS analysis, set an appropriate dwell time (e.g., 50-150 ms) for each transition to ensure at least 12-15 data points are collected across the chromatographic peak.

Summary of Optimized Parameters

The optimization process will yield a set of empirically derived parameters that are specific to your instrument and source conditions. The final data should be compiled into a clear table for easy reference when building analytical methods.

| Parameter | Value | Role / Comment |

| Precursor Ion (Q1) | 142.1 m/z | Protonated [M+H]⁺ ion for T1AM-d4. |

| Product Ion 1 (Q3) | 107.1 m/z | Quantifier: Most intense and stable fragment. |

| Collision Energy 1 | XX eV | Optimized CE for 142.1 → 107.1 transition. |

| Product Ion 2 (Q3) | 123.1 m/z | Qualifier: Second most intense fragment. |

| Collision Energy 2 | YY eV | Optimized CE for 142.1 → 123.1 transition. |

| Table 1: Example template for summarizing final optimized MRM parameters for T1AM-d4. XX and YY represent the empirically determined optimal collision energies. |

Conclusion

The systematic optimization of MRM transitions is a non-negotiable step in the development of a sensitive, specific, and robust LC-MS/MS method for the quantification of T1AM-d4. By moving beyond theoretical values and empirically determining the optimal precursor ion, product ions, and collision energies, researchers can significantly enhance signal intensity and ensure the highest level of confidence in their quantitative results. The protocols outlined in this note provide a validated framework for achieving this optimization, forming the foundation of a reliable bioanalytical assay.

References

-

Agilent. (n.d.). Automated MRM Method Optimizer for Peptides. Agilent Technologies. Retrieved from [Link]

-

MacLean, B., et al. (2010). Skyline Collision Energy Optimization. Skyline. Retrieved from [Link]

-

Waters Corporation. (2017). MRM Optimization for Surrogate Peptides for LC-MS Protein Quantification. YouTube. Retrieved from [Link]

-

SCIEX. (n.d.). MRM3 Optimization for Quantitation Tutorial. SCIEX. Retrieved from [Link]

-

Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. Retrieved from [Link]

-

Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Retrieved from [Link]

-

Biotai Life Sciences. (n.d.). How to choose precursor ions when establishing MRM methods?. Biotai Life Sciences. Retrieved from [Link]

-

LabRulez. (n.d.). Agilent MassHunter Optimizer. LabRulez LCMS. Retrieved from [Link]

-

Shimadzu. (2021). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. Retrieved from [Link]

-

Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(3), 1574–1581. Retrieved from [Link]

-

Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. Retrieved from [Link]

-

Waters Corporation. (2021). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Waters. Retrieved from [Link]

-

Phenomenex. (2018). Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube. Retrieved from [Link]

-

Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. ACS Publications. Retrieved from [Link]

-

Cordeiro, F. B., et al. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Journal of Visualized Experiments, (196), e65485. Retrieved from [Link]

-

Hoefig, C. S., et al. (2016). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Protective Mechanisms, 6, 1-10. Retrieved from [Link]

-

SCIEX. (n.d.). Signature Peptide MRM Optimization Made Easy for Therapeutic Protein and Peptide Quantification. SCIEX. Retrieved from [Link]

-

Park, B., et al. (2023). Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis. DGIST Scholar. Retrieved from [Link]

-

MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116–10124. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.dgist.ac.kr [scholar.dgist.ac.kr]

- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. technologynetworks.com [technologynetworks.com]

- 9. scispace.com [scispace.com]

- 10. youtube.com [youtube.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. sciex.com [sciex.com]

- 13. agilent.com [agilent.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. download.sciex.com [download.sciex.com]

- 16. lcms.cz [lcms.cz]

- 17. youtube.com [youtube.com]

Application Note: Quantitative Analysis of 3-Iodothyronamine (T1AM) in Mouse Brain Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Stable Isotope-Labeled Internal Standard

Introduction: The Significance of 3-Iodothyronamine in Neurological Research

3-Iodothyronamine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a molecule of significant interest in neuroscience and drug development.[1][2][3] Unlike classical thyroid hormones, T1AM does not primarily act through nuclear thyroid hormone receptors. Instead, it exerts distinct biological effects, including the modulation of body temperature, cardiac function, and energy metabolism.[1] Of particular importance to the research community is its activity within the central nervous system, where it is being investigated for its potential neuroprotective roles.[3][4] Given that brain levels of T1AM may not normalize with standard hormone replacement therapy in conditions like hypothyroidism, the ability to accurately quantify this compound in brain tissue is paramount for understanding its physiological function and therapeutic potential.[4]

This application note provides a detailed, field-proven protocol for the sensitive and specific quantification of T1AM in mouse brain tissue. The methodology is based on the principle of stable isotope dilution analysis (SIDA) using deuterated T1AM (T1AM-d4) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.[5] The protocols and validation parameters described herein are grounded in established bioanalytical method validation guidelines to ensure data integrity and reliability.[6][7][8]

Principle of the Method: Stable Isotope Dilution and LC-MS/MS

The quantification of endogenous molecules in complex biological matrices such as brain tissue presents significant analytical challenges, including potential ion suppression and analyte loss during extraction. The use of a stable isotope-labeled internal standard, in this case T1AM-d4, is the gold standard for mitigating these issues. T1AM-d4 is chemically identical to the analyte of interest (T1AM) but has a higher molecular weight due to the incorporation of deuterium atoms. This allows it to be distinguished from the endogenous T1AM by the mass spectrometer.

By adding a known amount of T1AM-d4 to the sample at the earliest stage of preparation, it experiences the same processing as the endogenous T1AM. The ratio of the analyte to the internal standard is measured by the LC-MS/MS system. Any loss of analyte during sample handling will be accompanied by a proportional loss of the internal standard, thus keeping the ratio constant. This ensures that the calculated concentration of the endogenous analyte is accurate and precise.

Figure 1: A schematic overview of the analytical workflow for the quantification of T1AM in mouse brain tissue.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with quality control checks integrated throughout the process to ensure the generation of reliable data.

Materials and Reagents

-

3-Iodothyronamine (T1AM) analytical standard

-

3-Iodothyronamine-d4 (T1AM-d4) internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenizer (e.g., bead beater or ultrasonic probe)

-

Centrifuge capable of 4°C operation

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 triple quadrupole MS or equivalent)

Preparation of Standards and Quality Control Samples

The preparation of accurate standard solutions is fundamental to the success of the assay.

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of T1AM and T1AM-d4 in LC-MS grade methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of T1AM by serial dilution of the primary stock solution with methanol:water (1:1, v/v). These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of T1AM-d4 at a concentration of 100 ng/mL in methanol. This solution will be added to all samples, calibrators, and quality control samples.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking appropriate amounts of the T1AM working standard solutions into blank brain homogenate. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation: From Tissue to Injectable Sample

The goal of sample preparation is to efficiently extract T1AM from the complex brain matrix while minimizing interferences.

-

Tissue Collection and Storage: Rapidly dissect mouse brains on ice and snap-freeze in liquid nitrogen.[9] Store at -80°C until analysis to prevent degradation of the analyte.

-

Homogenization:

-

Weigh the frozen brain tissue (approximately 50-100 mg).

-

Add ice-cold methanol (e.g., 500 µL for 50 mg of tissue) and homogenize thoroughly using a bead beater or ultrasonic probe. The use of cold solvent is critical to minimize enzymatic activity.

-

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the 100 ng/mL T1AM-d4 internal standard spiking solution to each homogenate. This step should be performed as early as possible to account for any subsequent analyte loss.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Vortex the samples vigorously for 1 minute.

-

Add chloroform (e.g., 1 mL for 500 µL of methanol homogenate) and vortex again.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and separate the liquid phases.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the T1AM and T1AM-d4, and transfer it to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis: Separation and Detection

The chromatographic separation and mass spectrometric detection are optimized for the specific analysis of T1AM.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating T1AM.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of T1AM, which is crucial for positive mode electrospray ionization.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute T1AM, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both T1AM and T1AM-d4.

-

MRM Transitions: The specific m/z transitions for T1AM and T1AM-d4 should be optimized by infusing the pure compounds into the mass spectrometer.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| T1AM | To be determined empirically | To be determined empirically |

| T1AM-d4 | To be determined empirically | To be determined empirically |

Data Analysis and Method Validation

Adherence to rigorous data analysis and method validation protocols is essential for ensuring the scientific integrity of the results.

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of T1AM to T1AM-d4 against the known concentration of T1AM in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of T1AM in the unknown brain samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Method Validation Parameters

The analytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7][8][10][11] Key parameters to be assessed include:

| Validation Parameter | Acceptance Criteria | Rationale |

| Selectivity | No significant interfering peaks at the retention times of T1AM and T1AM-d4 in blank matrix from at least six different sources. | Ensures that the detected signal is solely from the analyte of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. | Demonstrates a predictable relationship between concentration and instrument response over the analytical range. |

| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | Ensures that the method provides results that are both close to the true value (accuracy) and reproducible (precision). |

| Recovery | Consistent and reproducible recovery across the concentration range. | Assesses the efficiency of the extraction process. |

| Matrix Effect | Consistent and minimal impact of the brain matrix on the ionization of the analyte. | Ensures that components of the brain tissue do not suppress or enhance the analyte signal. |

| Stability | Analyte stability demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Confirms that the analyte does not degrade during the analytical process. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Signal Intensity | Inefficient extraction, poor ionization, instrument contamination. | Optimize extraction solvent and pH. Clean the ion source of the mass spectrometer. |

| High Background Noise | Matrix interference, contaminated solvents or reagents. | Use higher purity solvents. Optimize the sample cleanup procedure. |

| Poor Peak Shape | Column degradation, inappropriate mobile phase. | Replace the analytical column. Ensure proper mobile phase composition and pH. |

| Inconsistent Results | Inaccurate pipetting, incomplete sample processing. | Use calibrated pipettes. Ensure consistent timing and execution of each step in the protocol. |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of 3-iodothyronamine in mouse brain tissue. The use of a stable isotope-labeled internal standard (T1AM-d4) is critical for achieving the high level of accuracy and precision required for rigorous scientific investigation. By following the outlined protocols for sample preparation, LC-MS/MS analysis, and method validation, researchers can confidently generate high-quality data to further elucidate the role of T1AM in neurological function and disease.

References

-

Gnad, F. et al. (2004). 3-Iodothyronamine (T1AM) is a novel hormone-like metabolite of thyroid hormone. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(11), 1259–1261. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

-

Scanlan, T. S. et al. (2004). 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone. Endocrinology, 145(11), 5235–5240. [Link]

-

Piehl, S. et al. (2011). The putative trace amine-associated receptor 1 agonist 3-iodothyronamine is rapidly degraded by monoamine oxidase A. Drug metabolism and disposition: the biological fate of chemicals, 39(2), 348–354. [Link]

-

Manni, M. E. et al. (2013). 3-Iodothyronamine enhances learning and memory in mice. Neuropharmacology, 70, 319–327. [Link]

-

Hoefig, C. S. et al. (2011). 3-Iodothyronamine (T1AM) and 3,5-diiodothyronine (T2) are not substrates of the thyroid hormone transporter MCT8. Endocrinology, 152(5), 1845–1852. [Link]

-

Saba, A. et al. (2010). A new liquid chromatography-tandem mass spectrometry method for the determination of 3-iodothyronamine in rat tissues. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2535–2540. [Link]

-

Laurino, A. et al. (2023). Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism. International journal of molecular sciences, 24(18), 13919. [Link]

-

Zucchi, R. et al. (2014). The thyronamine T1AM and its metabolite TA1: a new perspective in the study of thyroid hormone action. Endocrine, 47(1), 1–10. [Link]

-

Roy, M. et al. (2012). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. PloS one, 7(9), e45973. [Link]

-

Wu, S. P. et al. (2008). Thyronamines are isozyme-specific substrates of deiodinases. The Journal of biological chemistry, 283(23), 15813–15821. [Link]

-

De Castro, R. J. et al. (2022). Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. Journal of the Endocrine Society, 6(11), bvac137. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Chiellini, G. et al. (2007). The 3-iodothyronamine (T1AM) is a new hormonal messenger. Journal of endocrinology, 193(1), 1–9. [Link]

-

Doyle, E. et al. (2012). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. PloS one, 7(9), e45973. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Ho, J. et al. (2012). Development and use of LC-MS/MS methods to study the brain dynamics of major monoamines and the pharmacokinetics of dual norepinephrine and serotonin reuptake inhibitors in the mouse. Doctoral dissertation, University of Kansas. [Link]

-

U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

-

Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Video]. YouTube. [Link]

-

Laurito, M. R. et al. (2020). Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1). International journal of molecular sciences, 21(23), 9037. [Link]

-

Slideshare. (2015, July 15). USFDA guidelines for bioanalytical method validation. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

- 1. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. mdpi.com [mdpi.com]

- 5. Thyronamines Are Isozyme-Specific Substrates of Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. hhs.gov [hhs.gov]

Application Notes and Protocols for the Quantification of Thyroid Metabolites Using Isotope Dilution Mass Spectrometry

Abstract

The accurate measurement of thyroid hormones and their metabolites is paramount for clinical diagnostics, endocrine research, and pharmaceutical development. Traditional immunoassays, while widely used, can be susceptible to interferences that compromise accuracy.[1][2][3] Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has emerged as the reference measurement procedure for the precise and specific quantification of thyroid metabolites.[4] This document provides a comprehensive guide to the principles, application, and detailed protocols for establishing a robust IDMS-based method for the analysis of thyroid hormones in biological matrices.

Introduction: The Imperative for Precision in Thyroid Hormone Analysis

Thyroid hormones, principally thyroxine (T4) and 3,3',5-triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[2] Their circulating concentrations, and those of their various metabolites, provide a window into the functional state of the thyroid gland and overall metabolic health. While immunoassays have been the workhorse for thyroid function testing, they are known to suffer from a lack of specificity due to cross-reactivity with structurally similar molecules and interferences from autoantibodies.[1][2][3]

LC-MS/MS offers superior analytical specificity and accuracy, overcoming many of the limitations inherent to immunoassays.[1] The power of this technology is fully realized when employed in an isotope dilution format. IDMS is a definitive analytical technique that provides the highest level of accuracy and precision by correcting for both sample preparation losses and matrix effects.[5] This application note will detail the theoretical underpinnings and practical application of IDMS for the comprehensive analysis of thyroid metabolites.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The core principle of IDMS is that the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the endogenous analyte and will therefore behave identically during sample extraction, purification, and ionization.

By measuring the ratio of the signal from the endogenous analyte to that of the SIL-IS, one can accurately determine the concentration of the endogenous analyte in the original sample. This is because any losses incurred during sample processing will affect both the analyte and the internal standard equally, leaving their ratio unchanged. This self-validating system is the cornerstone of the high accuracy and precision of IDMS methods.

Experimental Workflow for Thyroid Metabolite Analysis by IDMS

The successful implementation of an IDMS method for thyroid metabolites involves a series of critical steps, from sample collection to data analysis. Each step must be carefully optimized to ensure the integrity of the final results.

Figure 1: A generalized experimental workflow for the analysis of thyroid metabolites by IDMS.

Detailed Protocols

Materials and Reagents

-

Analytes and Internal Standards:

-

Thyroxine (T4), 3,3',5-Triiodothyronine (T3), 3,3',5'-Triiodothyronine (Reverse T3, rT3), and other relevant metabolites.

-

Stable isotope-labeled internal standards (e.g., ¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3).[6]

-

-

Solvents and Chemicals:

-

LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Ammonium hydroxide.

-

-

Sample Preparation Supplies:

-

Microcentrifuge tubes.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

-

Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate).

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

Sample Preparation

The goal of sample preparation is to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The choice of method will depend on the specific metabolites being analyzed and the desired level of sensitivity.

Protocol 1: Protein Precipitation followed by Solid Phase Extraction (SPE) [7]

-

Spiking: To 200 µL of serum or plasma in a microcentrifuge tube, add a known amount of the stable isotope-labeled internal standard mixture. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

SPE Conditioning: Condition an SPE cartridge by passing methanol followed by water through it.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

-